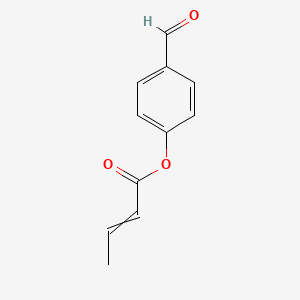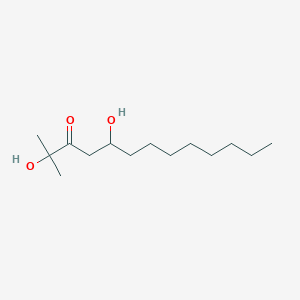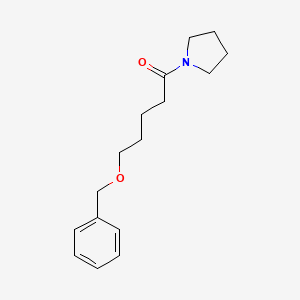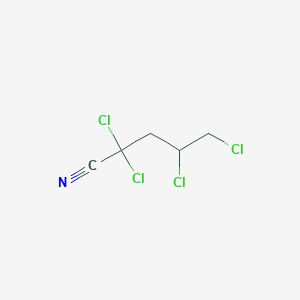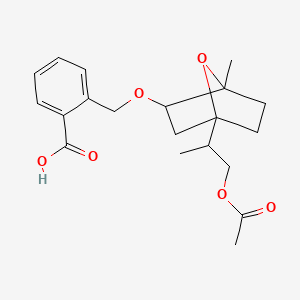![molecular formula C8H8F6O B14309601 1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 113407-88-8](/img/structure/B14309601.png)
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(trifluoromethyl)-7-oxabicyclo[221]heptane is a unique compound characterized by its bicyclic structure and the presence of trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride as starting materials . The reaction proceeds through a series of steps, including coupling and hydrogenation reactions, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Electrophilic Addition: The compound reacts with electrophiles, leading to the addition of substituents to the bicyclic core.
N-Substitution: Reactions with electrophilic, alkylating, and acylating reagents.
Hydrogenation: The compound can be hydrogenated over catalysts such as Raney nickel.
Common Reagents and Conditions
Electrophilic Addition: Soft electrophiles and halogens are commonly used.
N-Substitution: Electrophilic, alkylating, and acylating reagents.
Hydrogenation: Raney nickel catalyst under hydrogen atmosphere.
Major Products
The major products formed from these reactions include regioisomers and substituted derivatives of the bicyclic core .
Aplicaciones Científicas De Investigación
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers to enhance their thermal stability and chemical resistance.
Biology and Medicine:
Industry: Utilized in the production of high-performance materials and coatings.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3,4-dicarboxyphenoxy)cyclohexane: Used in the synthesis of polyimides.
1,4-Bis(4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane: Utilized in the preparation of polyamides.
Uniqueness
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane is unique due to its combination of trifluoromethyl groups and a bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .
Propiedades
| 113407-88-8 | |
Fórmula molecular |
C8H8F6O |
Peso molecular |
234.14 g/mol |
Nombre IUPAC |
1,4-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H8F6O/c9-7(10,11)5-1-2-6(15-5,4-3-5)8(12,13)14/h1-4H2 |
Clave InChI |
OUHDXFMPKFUEMV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(O2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
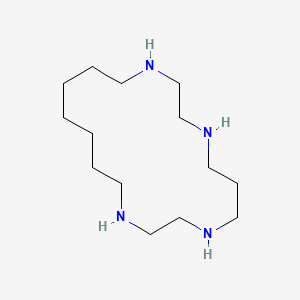
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
